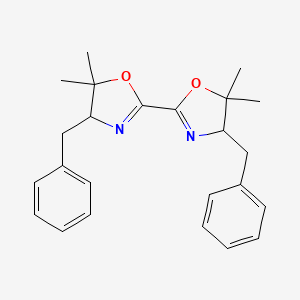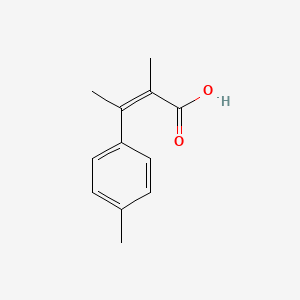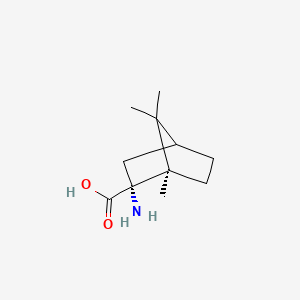![molecular formula C25H30F6N2O B14799682 1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine](/img/structure/B14799682.png)
1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine typically involves multiple steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a suitable phenylmethoxypropan-2-yl precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .
Scientific Research Applications
1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The hexafluoroisopropanol moiety plays a crucial role in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar chemical properties but different applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound used in various chemical reactions.
Uniqueness
1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30F6N2O |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-[4-(1,1,1,3,3,3-hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine |
InChI |
InChI=1S/C25H30F6N2O/c1-4-8-20-13-21(11-12-22(20)33-15-17(2)32-14-18(33)3)23(24(26,27)28,25(29,30)31)34-16-19-9-6-5-7-10-19/h5-7,9-13,17-18,32H,4,8,14-16H2,1-3H3 |
InChI Key |
DBLDTOWBCMHYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OCC2=CC=CC=C2)N3CC(NCC3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)

![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)



